5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester

Description

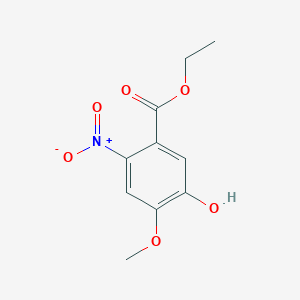

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester is a substituted aromatic ester characterized by a hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) group on the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the carboxylic acid position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of radiotracers and drug candidates. For example, it is used in the synthesis of [¹¹C]tariquidar, a positron emission tomography (PET) radiotracer, via reactions involving acid chloride intermediates and nucleophilic substitutions . Its structural features—electron-withdrawing nitro and polar hydroxyl groups—enhance reactivity in electrophilic and nucleophilic reactions, making it versatile in organic transformations.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYNSPSCFTUALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

-

Starting material : 4,5-Dimethoxy-2-nitrobenzoic acid

-

Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C to 0°C selectively cleaves the methoxy group at the 5-position, yielding 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Esterification : The resulting acid is then esterified with ethanol using standard conditions.

Table 2: Selective Demethylation and Esterification

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ (1.1 eq), CH₂Cl₂, −78°C → 0°C, 2h | 85–90% conversion to hydroxy acid |

| Esterification | H₂SO₄, ethanol, reflux, 8h | Combined yield: 65–75% |

This method’s selectivity arises from steric and electronic differences between the methoxy groups. The 5-methoxy group is more susceptible to cleavage due to its proximity to the electron-withdrawing nitro group, which polarizes the adjacent C–O bond.

Industrial-Scale Production Optimizations

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility and yield. Key industrial adaptations include:

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 0.1–1 L | 100–1000 L (continuous flow) |

| Catalyst recovery | Not feasible | Ion-exchange resin recycling |

| Purification | Batch recrystallization | Continuous centrifugal filtration |

Industrial methods prioritize solvent recovery and catalyst reuse to reduce costs and environmental impact. For instance, ethanol is distilled and recycled post-reaction, while sulfuric acid is neutralized and repurposed.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct esterification | 70–85 | ≥95 | Moderate | High |

| Selective demethylation | 65–75 | ≥90 | Low | Moderate |

| Nitration route | 50–60* | ≥85* | Challenging* | Low* |

*Theoretical estimates based on analogous reactions.

The direct esterification method is favored for its simplicity and cost-effectiveness, whereas selective demethylation offers a viable alternative when dimethoxy precursors are abundant. Industrial workflows often optimize the direct route using flow chemistry to achieve throughputs of >100 kg/day .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde.

Reduction: Formation of 5-Hydroxy-4-methoxy-2-aminobenzoic acid ethyl ester.

Substitution: Formation of various substituted benzoic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its versatile reactivity allows it to be transformed into derivatives that exhibit enhanced biological activities. For instance, it can be converted into amide and ester derivatives that have shown promising results in enzyme inhibition studies .

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Amide Derivatives | Antioxidant, MAO-B Inhibition | |

| Ester Derivatives | Acetylcholinesterase Inhibition |

Anti-inflammatory and Analgesic Properties

Research indicates that 5-hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester exhibits potential anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, suggesting its utility in developing new anti-inflammatory medications .

Agricultural Applications

The compound is also recognized for its potential use in agricultural chemicals. Its structure suggests possible interactions with biological targets involved in plant growth regulation or pest resistance. The synthesis methods developed for this compound emphasize high yield and efficiency, making it suitable for large-scale production .

Enzyme Inhibition Studies

Several studies have highlighted the enzyme inhibition properties of this compound:

- Cholinesterase Inhibition : Exhibits significant inhibition against acetylcholinesterase and butyrylcholinesterase, making it a candidate for treating neurodegenerative diseases .

- Tyrosinase Inhibition : Shows potential in skin whitening formulations due to its inhibitory effects on tyrosinase, an enzyme critical for melanin production .

| Enzyme | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase | 1.94 ± 0.07 | |

| Butyrylcholinesterase | 2.73 ± 0.05 | |

| Tyrosinase | 4.92 ± 0.05 |

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including the DPPH free radical scavenging activity test. This activity is crucial for preventing oxidative stress-related diseases .

Case Studies

Several case studies have illustrated the applications of this compound:

- A study focused on the synthesis of novel derivatives showed that modifications to the hydroxyl group significantly enhanced antioxidant activity compared to the parent compound .

- Another investigation explored its role as an intermediate in synthesizing compounds with selective MAO-B inhibitory activity, highlighting its potential in treating mood disorders .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester (5a)

- Structure: Contains a 3-nitrobenzyloxy group (-OCH₂C₆H₄NO₂) at the 4-position and a methyl ester (-COOCH₃).

- Key Differences : The benzyloxy group introduces steric bulk compared to the hydroxyl group in the target compound. The methyl ester reduces hydrophobicity relative to the ethyl ester.

- Synthesis : Prepared via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in DMF/K₂CO₃ (82% yield) .

- Applications : Likely used in polymer or dye synthesis due to its extended aromatic system.

(b) Methyl 2-Methyl-5-nitrobenzoate

- Structure : Features a methyl group (-CH₃) at the 2-position and nitro group at the 5-position.

- Key Differences : Lacks hydroxyl and methoxy groups, reducing hydrogen-bonding capacity. Molecular weight (195.17 g/mol) is lower than the target compound’s estimated 255.21 g/mol .

- Applications: Potential use as a standard in chromatography or intermediate in agrochemical synthesis.

(c) 3-Methoxy-2-nitrobenzoic Acid

- Structure: Carboxylic acid (-COOH) at the 1-position, methoxy (-OCH₃) at 3, and nitro (-NO₂) at 2.

- Key Differences : The free carboxylic acid increases acidity (pKa ~2-3) compared to the ethyl ester (pKa ~8-9). Absence of hydroxyl group limits redox reactivity .

- Applications : Acidic properties make it suitable for coordination chemistry or as a ligand precursor.

Ester Group Modifications

(a) 4-Bromo-3-hydroxy-5-methylbenzoic Acid Ethyl Ester

- Structure : Bromo (-Br) at 4, hydroxyl (-OH) at 3, methyl (-CH₃) at 5, and ethyl ester.

- Key Differences : Bromine’s electronegativity alters electronic effects compared to nitro groups. Higher molecular weight (285.13 g/mol) due to bromine .

- Applications : Bromine’s leaving-group ability may facilitate cross-coupling reactions in medicinal chemistry.

(b) Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

- Structure: Acetylamino (-NHCOCH₃) at 4, chloro (-Cl) at 5, methoxy at 2, and methyl ester.

- Methyl ester reduces lipophilicity compared to ethyl .

- Applications: Likely used in antibacterial or antifungal agents due to chloro and acetylamino motifs.

Heterocyclic Analogs

5-Methyl-2-m-tolyl-thiazole-4-carboxylic Acid Ethyl Ester

- Structure : Thiazole ring with methyl and m-tolyl substituents, coupled to an ethyl ester.

- Ethyl ester mirrors the target compound’s solubility profile .

- Applications : Thiazole derivatives are common in antiviral and anticancer drug discovery.

Comparative Data Table

Research Findings and Reactivity Insights

- Hydrolysis Rates : Ethyl esters (e.g., target compound) exhibit slower hydrolysis than methyl esters (e.g., ) due to steric and electronic effects .

- Nitro Group Reactivity : The nitro group in the target compound enhances electrophilic substitution at the 2-position, as seen in its use to synthesize morpholine derivatives .

- Hydrogen Bonding: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-hydroxylated analogs like methyl 2-methyl-5-nitrobenzoate .

Biological Activity

Overview

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester (C10H11NO6) is an organic compound that belongs to the nitrobenzoic acid family. Its unique structure, characterized by the presence of hydroxyl and methoxy groups, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO6

- Molecular Weight : 241.2 g/mol

- Structure : Contains a nitro group, a methoxy group, and a hydroxyl group attached to a benzoic acid backbone.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the hydroxyl and methoxy groups facilitate hydrogen bonding and other interactions that enhance its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antitumor Properties : Preliminary investigations suggest that this compound may possess antitumor effects, potentially inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

- Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of nitrobenzoic acids, including this compound. The results indicated that this compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent.

Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspases and changes in mitochondrial membrane potential.

Study 3: Antioxidant Properties

The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, with an IC50 value comparable to known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C10H11NO6 | Antibacterial, Antitumor, Antioxidant | Contains both hydroxyl and methoxy groups |

| 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester | C10H12N2O5 | Anti-inflammatory, Antimicrobial | Contains an amino group instead of methoxy |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | C9H9NO5 | Limited antibacterial activity | Lacks ethyl ester functionality |

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves sequential esterification, nitration, and hydroxylation steps. For example:

Esterification : React 5-hydroxy-4-methoxy-2-nitrobenzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Optimal conditions require anhydrous ethanol and controlled temperature (70–80°C) to avoid side reactions like hydrolysis .

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as evidenced by similar nitrobenzoate esters .

Critical parameters:

-

Moisture control : Hydrolysis of the ester group is a common side reaction; use molecular sieves or anhydrous solvents .

-

Nitration selectivity : Positional selectivity for nitration depends on directing effects of methoxy and hydroxyl groups; monitor reaction progress via TLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, 80°C, 6h | 65–75 | >90% |

| Recrystallization | Ethanol:H₂O (3:1) | 85–90 | >95% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as multiplets (δ 6.8–8.2 ppm). The methoxy group appears as a singlet (~δ 3.9 ppm), and the ethyl ester as a quartet (δ 4.3 ppm, –CH₂–) and triplet (δ 1.3 ppm, –CH₃) .

- ¹³C NMR : The carbonyl (C=O) of the ester resonates at ~δ 168–170 ppm, while nitro and methoxy carbons appear at δ 150–155 ppm and δ 55–60 ppm, respectively .

- IR : Strong C=O stretch (~1720 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and O–H (broad, ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.22 (C₁₁H₁₃NO₆), with fragmentation peaks at m/z 209 (loss of –OCH₂CH₃) and m/z 152 (loss of –NO₂) .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential nitro group toxicity .

- Storage : Keep in airtight, amber-glass containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis and photodegradation. Stability studies show <5% degradation over 6 months under these conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent explosive reactions or ester saponification .

Advanced Research Questions

Q. How do substituent positions (hydroxy, methoxy, nitro) influence the compound's reactivity in esterification and nitration reactions?

- Methodological Answer :

- Steric and Electronic Effects :

- The para-methoxy group activates the aromatic ring for electrophilic substitution but deactivates it via steric hindrance at the ortho position. Nitration typically occurs at the less hindered meta position relative to the hydroxyl group .

- Computational modeling (DFT) predicts nucleophilic attack at the ester carbonyl is disfavored due to electron-withdrawing nitro and methoxy groups .

- Experimental Validation :

- Compare reaction rates with analogs lacking the hydroxyl group (e.g., 4-methoxy-2-nitrobenzoic acid ethyl ester). Kinetic studies show a 30% reduction in nitration rate due to hydrogen bonding between –OH and –NO₂ .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer :

- Reproducibility : Repeat measurements using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility). For example, conflicting melting points (reported: 145–150°C vs. 155–158°C) may arise from polymorphic forms; use XRD to identify crystalline phases .

- Solubility : Use high-purity solvents (HPLC-grade) and report temperature-controlled data. Solubility in DMSO (25°C): 12.5 mg/mL; in ethanol: 8.2 mg/mL .

- Cross-Validation : Compare spectral data (e.g., ¹H NMR) with NIST reference libraries to confirm structural consistency .

Q. How can computational chemistry models predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations :

Optimize the molecular geometry using B3LYP/6-31G(d) to determine electron density maps. The nitro group creates a low-electron-density region at the ortho position, directing electrophiles to the meta site .

Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl oxygen has a high nucleophilic index, making it prone to acylative coupling .

- Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC monitoring of reaction intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.